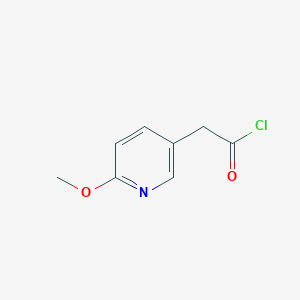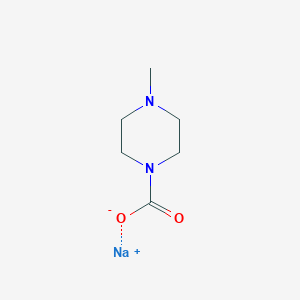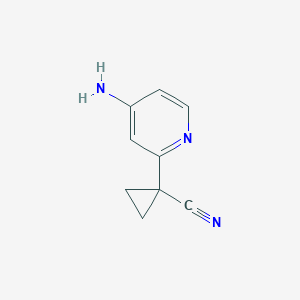
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene-based derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The unique structure of this compound, featuring both amino and anthracene groups, contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce various substituents onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the gas-phase fixed-bed oxidation method, where the precursor anthracene is vaporized and mixed with air, then oxidized in the presence of a catalyst such as vanadium pentoxide at high temperatures . Another method is the liquid-phase oxidation, where anthracene is dissolved in a solvent like trichlorobenzene and oxidized under stirring conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photophysical studies.
9,10-Dimethylanthracene: Exhibits high emission yield and used in triplet–triplet annihilation upconversion systems.
Anthraquinone: Used in the paper and textile industries as a dye and in the production of hydrogen peroxide.
Uniqueness
1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione stands out due to its unique combination of amino and anthracene groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Eigenschaften
CAS-Nummer |
89132-76-3 |
|---|---|
Molekularformel |
C27H29N3O2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
1,4-diamino-2-[4-[hexyl(methyl)amino]phenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C27H29N3O2/c1-3-4-5-8-15-30(2)18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(32)20-10-7-6-9-19(20)26(23)31/h6-7,9-14,16H,3-5,8,15,28-29H2,1-2H3 |
InChI-Schlüssel |
DIXOEQRJEGEYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)

